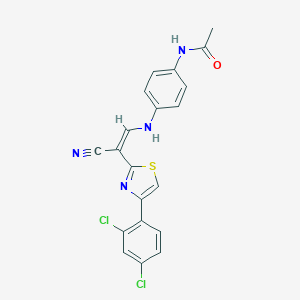
(Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C20H14Cl2N4OS and its molecular weight is 429.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a complex organic compound that incorporates a thiazole moiety, which is known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure
The compound features a thiazole ring, a cyano group, and an acetamide group. The presence of the 2,4-dichlorophenyl substituent enhances its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives related to the compound were tested against various bacterial and fungal strains:
| Microorganism | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Moderate activity | 100–400 |
| Escherichia coli | Lower activity | 200–500 |
| Candida albicans | Significant antifungal activity | 3.92–4.01 mM |
| Aspergillus niger | Notable antifungal activity | 4.01–4.23 mM |
The thiazole derivatives displayed lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, indicating their potential as antimicrobial agents .
Anticancer Activity
The thiazole scaffold has been associated with anticancer properties. The compound was evaluated for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μg/mL) |
|---|---|
| HT29 (Colon cancer) | <1.98 |
| MCF7 (Breast cancer) | <1.61 |
| NCI-H522 (Lung cancer) | <0.06 |
The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups such as chlorine enhances cytotoxicity against these cell lines .
The biological activities of thiazole derivatives are often attributed to their ability to interact with various biological targets:
- Antimicrobial Mechanism : Thiazoles disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
- Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through the modulation of pathways involving Bcl-2 and caspases .
Case Studies
- Antimicrobial Testing : A study evaluated several thiazole derivatives against Gram-positive and Gram-negative bacteria using both disc diffusion and broth microdilution methods, revealing promising results for compounds similar to this compound .
- Cytotoxicity Assays : Another investigation focused on the anticancer effects of thiazole derivatives on multiple cell lines, demonstrating significant inhibition of cell proliferation at low concentrations .
Propriétés
IUPAC Name |
N-[4-[[(Z)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4OS/c1-12(27)25-16-5-3-15(4-6-16)24-10-13(9-23)20-26-19(11-28-20)17-7-2-14(21)8-18(17)22/h2-8,10-11,24H,1H3,(H,25,27)/b13-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQSTNCBWQCZGI-RAXLEYEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














